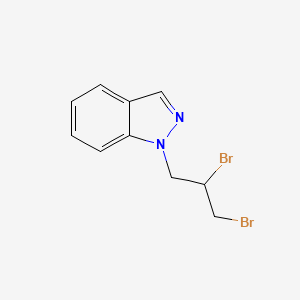
1-(2,3-Dibromopropyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dibromopropyl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of two bromine atoms on the propyl chain attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dibromopropyl)-1H-indazole typically involves the bromination of a propyl-substituted indazole. One common method includes the reaction of 1H-indazole with 2,3-dibromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated solid-phase extraction and gas chromatography-mass spectrometry can help in the purification and analysis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dibromopropyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of propyl-substituted indazole.
Substitution: Formation of azido or thiol-substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Dibromopropyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dibromopropyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione: Another brominated compound used as a flame retardant.
Tris(2,3-dibromopropyl) phosphate: An organophosphorus flame retardant with similar brominated propyl groups.
Uniqueness: 1-(2,3-Dibromopropyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Unlike other brominated compounds, it offers a combination of aromaticity and bromine reactivity, making it versatile for various applications.
Propiedades
Número CAS |
110108-50-4 |
|---|---|
Fórmula molecular |
C10H10Br2N2 |
Peso molecular |
318.01 g/mol |
Nombre IUPAC |
1-(2,3-dibromopropyl)indazole |
InChI |
InChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2 |
Clave InChI |
IBHRGTISWUEUOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2CC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
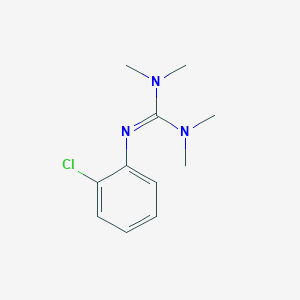


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
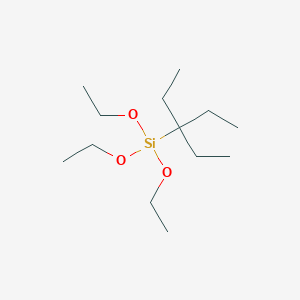
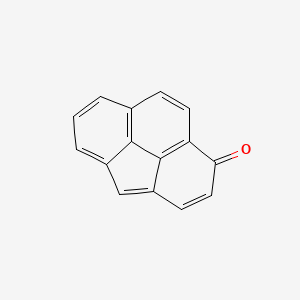
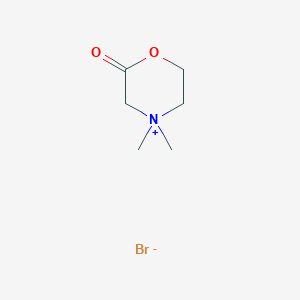
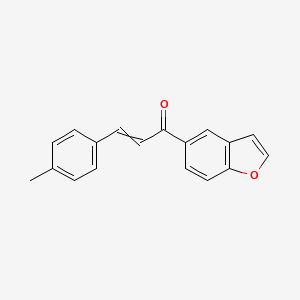
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
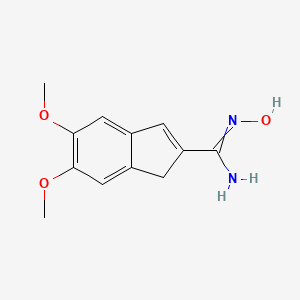
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
